![molecular formula C7H10O2 B011054 Methyl bicyclo[1.1.1]pentane-1-carboxylate CAS No. 106813-54-1](/img/structure/B11054.png)

Methyl bicyclo[1.1.1]pentane-1-carboxylate

Übersicht

Beschreibung

Methyl bicyclo[1.1.1]pentane-1-carboxylate is a chemical compound with the molecular formula C8H10O2. It belongs to the class of bicyclic compounds and contains a five-membered ring system. The compound is also known by its IUPAC name, methyl 3-(chlorocarbonyl)bicyclo[1.1.1]pentane-1-carboxylate. It has a molecular weight of 188.61 g/mol .

Synthesis Analysis

The synthesis of methyl bicyclo[1.1.1]pentane-1-carboxylate involves the reaction of bicyclo[1.1.1]pentane-1-carboxylic acid with methanol, resulting in the esterification of the carboxylic acid group. The reaction typically proceeds under acidic conditions, and the product is obtained after purification and isolation .Molecular Structure Analysis

The compound’s molecular structure consists of a bicyclo[1.1.1]pentane ring system with a carboxylate functional group attached to one of the carbon atoms. The chlorine atom in the chlorocarbonyl group is replaced by a methyl group during esterification .Chemical Reactions Analysis

Methyl bicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions, including hydrolysis (to regenerate the carboxylic acid), nucleophilic substitution, and esterification. These reactions are essential for its functionalization and utilization in organic synthesis .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

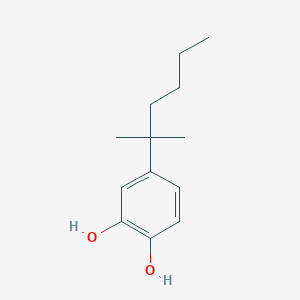

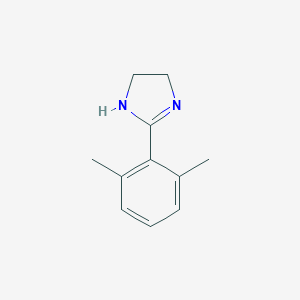

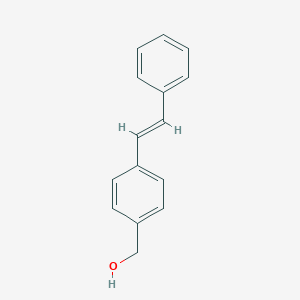

Bicyclo[1.1.1]pentane (BCP) derivatives have been used as bioisosteres for para-substituted arenes and other functional groups within medicinally relevant compounds . They have been used to improve aqueous solubility, permeability, metabolic stability, and other properties .

Synthesis of Complex Biologically Relevant Molecules

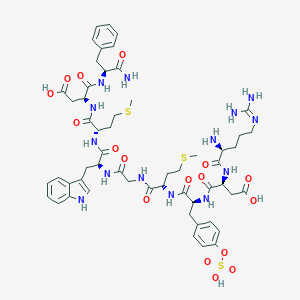

BCP derivatives have been incorporated into complex biologically relevant molecules. For example, asymmetric syntheses of BCP LXA4 mimetics were carried out, and their pro-resolving bioactivity was retained .

Materials Science

BCP derivatives have been used in materials science as molecular rods, molecular rotors, supramolecular linker units, liquid crystals, FRET sensors, and metal–organic frameworks .

Synthetic Chemistry

Bicyclo[1.1.1]pentane (BCP) derivatives have been used in synthetic chemistry. For example, a versatile strategy for synthesizing a wide range of unsymmetrically 1,3-difunctionalized BCP derivatives has been developed . This includes the radical multicomponent carboamination of [1.1.1]propellane, which permits the direct synthesis of 3-substituted BCP-1-ylamine derivatives .

Mimetics for Ortho/Meta-Substituted Arenes

1,2-Difunctionalized BCPs have been used as mimetics for ortho/meta-substituted arenes . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate . In-depth ADME (absorption, distribution, metabolism, and excretion) investigations of these systems have been presented, as well as computational studies which validate the ortho- or meta-character of these bioisosteres .

Large-Scale Synthesis

In flow photochemical addition of propellane to diacetyl allowed construction of the bicyclo[1.1.1]pentane (BCP) core in a 1 kg scale within 1 day . Haloform reaction of the formed diketone in batch afforded bicyclo[1.1.1]pentane-1,3-dicarboxylic acid in a multigram amount . This method is used to rapidly access multigram quantities of diacid .

Porphyrinoids

Bicyclo[1.1.1]pentane units have been incorporated into tetrapyrrolic macrocycles, leading to the synthesis of a new class of calix pyrrole analogues . This method allows the replacement of two bridging methylene groups with two BCP units .

Eigenschaften

IUPAC Name |

methyl bicyclo[1.1.1]pentane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-9-6(8)7-2-5(3-7)4-7/h5H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFOFQQASSASLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl bicyclo[1.1.1]pentane-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;chlorocobalt(2+)](/img/structure/B10982.png)

![(20Z,22Z)-25,26-dihydroxy-10,16-dimethylspiro[2,5,13,18,27,31-hexaoxaheptacyclo[22.4.3.114,17.01,3.07,12.07,16.024,28]dotriaconta-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B10990.png)